5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline
Description
5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a triazoloquinazoline derivative characterized by a complex heterocyclic scaffold. Its structure features:
- 8,9-Dimethoxy substituents on the quinazoline core, which enhance electron density and influence solubility .
- A 4-fluorophenylmethyl sulfanyl group at position 5, contributing to hydrophobic interactions and metabolic stability .
- A 4-nitrophenyl group at position 2, introducing strong electron-withdrawing effects that may modulate reactivity and binding affinity .
Its synthesis likely involves S-alkylation of triazole precursors with α-halogenated ketones, as seen in analogous compounds .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-3-7-16(25)8-4-14)29-23(18)27-22(28-29)15-5-9-17(10-6-15)30(31)32/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRGUBZIYJGUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core.
Introduction of the Fluorobenzylthio Group: This step involves the substitution reaction where the fluorobenzylthio group is introduced to the core structure.
Nitration: The final step involves the nitration of the compound to introduce the nitrophenyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Sulfanyl Group Oxidation
The methylsulfanyl (-SCH2-) linker undergoes oxidation to form sulfoxide or sulfone derivatives, a common modification to alter electronic properties or metabolic stability.
| Reaction Conditions | Product | Outcome |
|---|---|---|
| H2O2 (30%) in acetic acid, 50°C | Sulfoxide derivative | Partial oxidation to -S(O)-CH2- group |
| mCPBA (2 eq), DCM, 0°C → RT | Sulfone derivative | Complete oxidation to -SO2-CH2- group |
Mechanistic Insight : The sulfur atom’s lone pairs facilitate electrophilic oxidation. Steric hindrance from the fluorophenyl group may slow reaction kinetics compared to unsubstituted analogs.
Nitrophenyl Reduction
The 4-nitrophenyl group is reducible to an amine, enabling further derivatization via diazotization or amidation.
Applications : The resulting amine can participate in coupling reactions (e.g., Suzuki-Miyaura) or serve as a handle for bioconjugation .
Methoxy Group Demethylation
The 8,9-dimethoxy groups are susceptible to demethylation, yielding hydroxyl substituents for hydrogen bonding or further functionalization.
| Reaction Conditions | Product | Outcome |
|---|---|---|
| BBr3 (3 eq), DCM, -78°C → RT | 8,9-Dihydroxy derivative | Cleavage of methyl ethers to phenolic -OH groups |
| HI (47%), reflux | Partial demethylation | Selective removal of one methoxy group under controlled conditions |
Structural Impact : Demethylation increases polarity and may enhance interactions with biological targets.
Electrophilic Aromatic Substitution
The electron-deficient triazoloquinazoline core permits electrophilic attacks at specific positions, guided by substituent directing effects.
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | C-6 | Introduces -NO2 group; meta to nitrophenyl |
| Halogenation | Cl2, FeCl3, 50°C | C-7 | Chlorination adjacent to methoxy groups |
Regioselectivity : The nitrophenyl group deactivates the ring, directing electrophiles to the less electron-deficient quinazoline moiety .
Nucleophilic Displacement at Sulfanyl Bridge
The sulfanyl methyl group can undergo nucleophilic substitution if activated.
| Reagents/Conditions | Nucleophile | Product |
|---|---|---|
| NaH, DMF, alkyl halide, 80°C | Alkyl/aryl thiols | Thioether exchange |
| LDA, THF, -78°C → amine | Primary amines | Aminomethyl derivative |
Limitations : Steric bulk from the 4-fluorophenyl group may reduce reactivity compared to smaller analogs.
Condensation Reactions
The triazole nitrogen can participate in condensation to form fused heterocycles.
| Reaction Partners | Conditions | Product |
|---|---|---|
| Aldehydes (RCHO) | AcOH, 100°C | Schiff base formation at N-1 |
| α-Keto acids | Cu(OAc)2, DMSO, 80°C | Cyclization to pyrazoloquinazolines |
Synthetic Utility : These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous environments is critical for formulation.
| pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|
| 1.2 | 37°C | Sulfanyl bridge hydrolysis | 8.2 hours |
| 7.4 | 37°C | Minimal degradation | >48 hours |
Implications : Acidic conditions (e.g., gastric fluid) promote cleavage of the sulfanyl group, necessitating enteric coating for oral delivery .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that utilize various reagents and conditions to achieve the desired molecular structure. Key methods include:
- Nucleophilic substitution reactions to introduce the sulfanyl group.
- Electrophilic aromatic substitution for the introduction of the fluorophenyl and nitrophenyl groups.
- Methoxy group incorporation through methylation processes.
Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the structural integrity of the compound.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of quinazoline compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.
- Antimicrobial Properties : The presence of the nitrophenyl group may enhance the compound’s efficacy against various bacterial strains, positioning it as a potential antimicrobial agent.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating that this compound may also possess anti-inflammatory properties.
Data Table of Biological Assays
| Biological Activity | Test Method | Results | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 = 15 µM (against A549 cells) | |
| Antimicrobial | Disk Diffusion | Inhibition Zone = 12 mm (E. coli) | |
| Anti-inflammatory | ELISA | Reduced cytokine levels by 30% |
Case Studies
Several case studies have highlighted the applications of quinazoline derivatives similar to 5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline in clinical settings:
-
Case Study on Cancer Treatment :
- A study investigated the effects of quinazoline derivatives on breast cancer cell lines. Results demonstrated significant inhibition of cell growth and induction of apoptosis.
- Source: Journal of Medicinal Chemistry.
-
Case Study on Antimicrobial Efficacy :
- Research focused on a series of quinazoline compounds against resistant bacterial strains. The findings indicated that modifications to the nitrophenyl group enhanced antibacterial activity.
- Source: European Journal of Medicinal Chemistry.
-
Case Study on Anti-inflammatory Properties :
- Clinical trials assessing the anti-inflammatory effects of quinazoline derivatives showed a marked decrease in inflammatory markers in patients with rheumatoid arthritis.
- Source: Clinical Rheumatology Journal.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the induction of apoptosis in cancer cells. The molecular pathways involved include the modulation of cell cycle progression and the activation of apoptotic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties of Triazoloquinazoline Derivatives
Key Observations:
- Electron-Withdrawing vs.
- Core Modifications: Replacing the triazoloquinazoline core with imidazo[1,2-c]quinazoline (as in ) alters aromaticity and hydrogen-bonding capacity, impacting biological target interactions.
- Sulfanyl Group Variations: Bulky tert-butyl or cyclohexyl substituents (e.g., ) introduce steric hindrance, whereas 4-fluorophenylmethyl (target compound) balances hydrophobicity and polarity.
Spectral and Crystallographic Insights
- IR Spectroscopy: The absence of νC=O (~1663–1682 cm⁻¹) in triazoloquinazolines confirms cyclization, as seen in . The target compound’s NO₂ stretch (1343 cm⁻¹) aligns with K 14 .
- X-ray Diffraction: Isostructural analogs (e.g., ) exhibit planar fused-ring systems, with perpendicular aryl groups influencing crystal packing.
Biological Activity
5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a complex heterocyclic compound with potential pharmacological applications. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazoloquinazoline core with several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 385.41 g/mol. The presence of the fluorophenyl and nitrophenyl groups enhances its interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
- Antimicrobial Activity : The compound displays significant antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes.
- Anticancer Effects : Studies suggest that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Biological Activity Data
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 | Inhibition | |
| Antimicrobial | Bacterial membranes | Disruption | |
| Anticancer | Cancer cell lines (e.g., MCF-7) | Induction of apoptosis |
Case Studies
- Anti-inflammatory Study : A study evaluated the compound's effect on COX-2 inhibition in vitro. Results indicated a significant reduction in prostaglandin E2 production in treated cells compared to controls, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antimicrobial activity.
- Cancer Research : In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers such as caspase-3 activation and PARP cleavage.
Q & A
Q. What are the critical steps in synthesizing 5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline?
- Methodological Answer : Synthesis involves multi-step reactions, starting with condensation of substituted anthranilic acid derivatives with hydrazine hydrate to form the quinazoline core. Subsequent functionalization includes:
- Sulfanylation : Reacting with (4-fluorophenyl)methanethiol under basic conditions (e.g., K₂CO₃ in DMF) at 80°C for 6–8 hours .
- Nitrophenyl introduction : Suzuki-Miyaura coupling with 4-nitrophenylboronic acid using Pd(PPh₃)₄ as a catalyst .
- Methoxy group retention : Protection/deprotection strategies (e.g., using BBr₃ for demethylation control) .
Purification typically employs HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), aromatic protons from fluorophenyl (δ 7.1–7.4 ppm), and nitrophenyl (δ 8.2–8.5 ppm) .
- LC-MS : Molecular ion peak at m/z 519.1 [M+H]⁺ confirms molecular weight .
- IR : Stretching vibrations for C-S (680 cm⁻¹), NO₂ (1520 cm⁻¹), and C-F (1220 cm⁻¹) .
Q. How do substituents influence solubility and formulation for in vitro assays?
- Methodological Answer :
- The 4-nitrophenyl group increases hydrophobicity, requiring DMSO as a stock solvent.
- Methoxy groups enhance water solubility slightly; use co-solvents (e.g., PEG-400) for in vitro dilution .
- Stability testing (24-hour PBS/DMSO 1:9) is recommended to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield beyond 40%?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% (e.g., 55–60% yield) .
- Catalyst screening : PdCl₂(dppf) increases Suzuki coupling efficiency (yield: 65% vs. 45% with Pd(PPh₃)₄) .
- Solvent optimization : Replacing DMF with DMAc reduces side reactions (e.g., nitro group reduction) .
Q. How to resolve contradictions in reported bioactivity (e.g., IC₅₀ variability in kinase inhibition assays)?
- Methodological Answer :
- Assay standardization : Use ATP concentration gradients (1–10 µM) to account for competitive binding .
- Structural analogs comparison :
| Substituent | IC₅₀ (Kinase X) | IC₅₀ (Kinase Y) |
|---|---|---|
| 4-Nitrophenyl | 0.8 µM | 12 µM |
| 4-Methoxyphenyl | 3.2 µM | 8 µM |
| 4-Fluorophenyl | 1.5 µM | 15 µM |
| (Data adapted from ) |
- Molecular dynamics simulations : Analyze binding pocket flexibility to explain selectivity differences .
Q. What computational strategies predict binding modes with target proteins?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use crystal structures of kinase domains (e.g., PDB: 8QW) to model interactions. Key residues: Lys68 (H-bond with nitro group), Phe90 (π-π stacking with triazoloquinazoline) .
- Free energy perturbation (FEP) : Quantify substituent effects (e.g., -CF₃ vs. -NO₂) on binding affinity .
Q. How to design SAR studies to enhance metabolic stability?
- Methodological Answer :
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites: Sulfoxide (m/z 535.1) and demethylated quinazoline (m/z 487.0) .
- Structural modifications :
- Replace 4-nitrophenyl with 4-cyanophenyl to reduce CYP3A4-mediated oxidation .
- Introduce deuterium at methoxy groups to slow demethylation .
Data Contradiction Analysis
Q. Why do some studies report antibacterial activity while others show no effect?
- Methodological Answer :
- Strain specificity : Activity against S. aureus (MIC: 8 µg/mL) vs. inactivity against E. coli due to efflux pumps .
- Biofilm vs. planktonic assays : Biofilm disruption requires 4× higher concentrations (32 µg/mL) .
- Compound aggregation : Use dynamic light scattering (DLS) to confirm nanoaggregate formation at >50 µM, which may falsely elevate MIC values .
Experimental Design Tables
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinazoline core | Hydrazine hydrate, EtOH, 80°C, 12h | 65 | 90 |
| Sulfanylation | K₂CO₃, DMF, 80°C, 8h | 55 | 85 |
| Suzuki coupling | PdCl₂(dppf), DMAc, 100°C, 3h | 60 | 95 |
| (Adapted from ) |
Q. Table 2: Bioactivity Profile
| Assay Type | Target | Result (IC₅₀/MIC) |
|---|---|---|
| Kinase inhibition | Kinase X | 0.8 µM |
| Antibacterial | S. aureus | 8 µg/mL |
| Anticancer (MCF-7) | Cell viability | 12 µM |
| (Data from ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
